4-(5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethylthio}-1,2,3,4-tetraazolyl) phenol
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Overview
Description
4-(5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethylthio}-1,2,3,4-tetraazolyl) phenol is a complex organic compound that features a combination of fluorophenyl, oxadiazole, and tetraazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethylthio}-1,2,3,4-tetraazolyl) phenol typically involves multiple steps. One common approach is to start with the synthesis of the 1,3,4-oxadiazole ring, which can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The fluorophenyl group is introduced via electrophilic aromatic substitution reactions. The tetraazolyl group can be synthesized through the reaction of azides with nitriles under thermal or catalytic conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and enhance product purity .
Chemical Reactions Analysis
Types of Reactions
4-(5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethylthio}-1,2,3,4-tetraazolyl) phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted phenyl derivatives .
Scientific Research Applications
4-(5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethylthio}-1,2,3,4-tetraazolyl) phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethylthio}-1,2,3,4-tetraazolyl) phenol involves its interaction with specific molecular targets. The fluorophenyl group enhances binding affinity to certain proteins, while the oxadiazole and tetraazolyl groups contribute to the compound’s overall stability and reactivity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
Uniqueness
4-(5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethylthio}-1,2,3,4-tetraazolyl) phenol is unique due to its combination of fluorophenyl, oxadiazole, and tetraazolyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13FN6O2S |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-[5-[1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethylsulfanyl]tetrazol-1-yl]phenol |
InChI |
InChI=1S/C17H13FN6O2S/c1-10(15-19-20-16(26-15)11-2-4-12(18)5-3-11)27-17-21-22-23-24(17)13-6-8-14(25)9-7-13/h2-10,25H,1H3 |
InChI Key |
RQSKNPWINVBMIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C(O1)C2=CC=C(C=C2)F)SC3=NN=NN3C4=CC=C(C=C4)O |
Origin of Product |
United States |
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